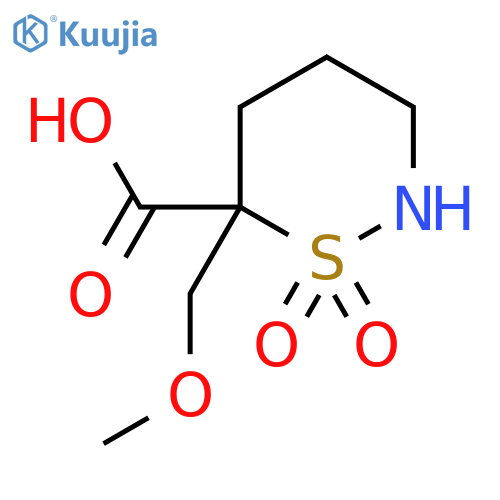

Cas no 2253639-27-7 (6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid)

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-6730467

- Z3461953257

- 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid

- 2253639-27-7

- 6-(methoxymethyl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid

-

- インチ: 1S/C7H13NO5S/c1-13-5-7(6(9)10)3-2-4-8-14(7,11)12/h8H,2-5H2,1H3,(H,9,10)

- InChIKey: QGSUWDYKMIMBNW-UHFFFAOYSA-N

- ほほえんだ: S1(C(C(=O)O)(COC)CCCN1)(=O)=O

計算された属性

- せいみつぶんしりょう: 223.05144369g/mol

- どういたいしつりょう: 223.05144369g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 101Ų

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6730467-10.0g |

6-(methoxymethyl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid |

2253639-27-7 | 95.0% | 10.0g |

$4176.0 | 2025-03-13 | |

| 1PlusChem | 1P028OD6-50mg |

6-(methoxymethyl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylicacid |

2253639-27-7 | 95% | 50mg |

$332.00 | 2024-05-25 | |

| Aaron | AR028OLI-5g |

6-(methoxymethyl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylicacid |

2253639-27-7 | 95% | 5g |

$3897.00 | 2023-12-15 | |

| 1PlusChem | 1P028OD6-100mg |

6-(methoxymethyl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylicacid |

2253639-27-7 | 95% | 100mg |

$479.00 | 2024-05-25 | |

| 1PlusChem | 1P028OD6-500mg |

6-(methoxymethyl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylicacid |

2253639-27-7 | 95% | 500mg |

$999.00 | 2024-05-25 | |

| Enamine | EN300-6730467-0.05g |

6-(methoxymethyl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid |

2253639-27-7 | 95.0% | 0.05g |

$226.0 | 2025-03-13 | |

| Enamine | EN300-6730467-0.1g |

6-(methoxymethyl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid |

2253639-27-7 | 95.0% | 0.1g |

$337.0 | 2025-03-13 | |

| Enamine | EN300-6730467-0.25g |

6-(methoxymethyl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid |

2253639-27-7 | 95.0% | 0.25g |

$481.0 | 2025-03-13 | |

| Enamine | EN300-6730467-5.0g |

6-(methoxymethyl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid |

2253639-27-7 | 95.0% | 5.0g |

$2816.0 | 2025-03-13 | |

| Aaron | AR028OLI-100mg |

6-(methoxymethyl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylicacid |

2253639-27-7 | 95% | 100mg |

$489.00 | 2025-02-16 |

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid 関連文献

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acidに関する追加情報

Introduction to 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid (CAS No. 2253639-27-7)

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid, identified by its CAS number 2253639-27-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the dioxothiazinane class, a heterocyclic structure characterized by the presence of a sulfur atom integrated into a six-membered ring system that includes two oxygen atoms. The unique structural framework of this molecule imparts distinct chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.

The methoxymethyl substituent at the 6-position of the dioxothiazinane core introduces a reactive alkoxy-methyl group, which can participate in various chemical transformations such as esterification, etherification, and nucleophilic substitution reactions. This reactivity makes 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid a versatile building block for synthesizing more complex molecules. The carboxylic acid functionality at the 6-position further enhances its utility by allowing for further derivatization into amides, esters, or salts, which are common modifications in drug design.

In recent years, there has been growing interest in dioxothiazinane derivatives due to their potential biological activities. Studies have demonstrated that compounds within this class exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The sulfur and oxygen atoms in the dioxothiazinane ring contribute to electron-rich environments that can interact with biological targets such as enzymes and receptors. This has spurred extensive research into optimizing the structure-activity relationships (SAR) of these compounds to develop more effective therapeutic candidates.

One of the most compelling aspects of 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid is its role as a precursor in the synthesis of more intricate pharmacophores. Researchers have leveraged its reactive sites to introduce diverse functional groups that enhance binding affinity or modulate metabolic stability. For instance, modifications at the methoxymethyl position can fine-tune solubility and bioavailability, critical factors in drug development. Additionally, the dioxothiazinane scaffold itself has been explored for its ability to mimic natural products or biologically active peptides, offering a scaffold-hopping approach to discover novel drug entities.

The synthesis of 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid typically involves multi-step organic transformations starting from readily available precursors. Key steps often include cyclization reactions to form the dioxothiazinane core followed by functional group manipulations to introduce the methoxymethyl and carboxylic acid moieties. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in achieving high yields and enantiopurity where necessary.

In the realm of medicinal chemistry, 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid has been employed in several high-throughput screening (HTS) campaigns to identify lead compounds for various therapeutic areas. Its structural features allow it to interact with multiple biological targets simultaneously, which is often desirable for polypharmacological approaches. For example, derivatives of this compound have shown promise in inhibiting kinases and proteases implicated in cancer progression. The carboxylic acid group provides an anchor point for covalent bond formation with biomolecules during drug discovery assays.

The pharmaceutical industry has also explored 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid as a key intermediate in prodrug strategies. By incorporating this moiety into drug candidates, researchers aim to improve pharmacokinetic profiles through controlled release mechanisms or enhanced membrane permeability. The methoxymethyl group can be selectively cleaved under physiological conditions or upon exposure to specific enzymes or environmental stimuli, releasing the active therapeutic agent at targeted sites within the body.

From a computational chemistry perspective, 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid has been subjected to extensive molecular modeling studies to understand its interactions with biological targets at an atomic level. These studies have provided insights into how modifications around the dioxothiazinane core can influence binding affinity and selectivity. Predictive models based on quantum mechanical calculations have helped guide synthetic efforts toward optimizing potency while minimizing off-target effects.

The environmental impact of synthesizing and utilizing 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid is another area of consideration in modern drug development practices. Efforts are underway to develop greener synthetic routes that reduce waste generation and energy consumption without compromising yield or purity standards. Continuous flow chemistry techniques offer promising alternatives to traditional batch processing by improving efficiency while minimizing solvent use—a critical aspect for sustainable manufacturing practices.

Future directions for research on CAS No 2253639-27-7 include exploring its potential applications beyond traditional pharmaceuticals such as agrochemicals or materials science where its heterocyclic structure could provide novel functionalities not found elsewhere among small molecules used industrially today.

2253639-27-7 (6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid) 関連製品

- 941900-39-6(4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)

- 2253632-47-0(2-(2-Bromoethyl)-3-methyloxolane)

- 2138428-99-4(Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate)

- 2624108-40-1((3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride)

- 1017422-50-2(5-Thiazolecarboxylic acid, 2-(3-aminopropyl)-4-methyl-, ethyl ester)

- 857546-97-5(2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1))

- 133073-68-4(Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)

- 1351642-72-2(3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate)

- 899400-95-4(methyl 2-8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)

- 2137756-15-9(3-Azetidinemethanol, α-(2-amino-1-methylethyl)-α-ethyl-)